molecular formula C25H23ClN4O2S B11431520 3-amino-6-benzyl-N-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-6-benzyl-N-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11431520
M. Wt: 479.0 g/mol
InChI Key: KPZXKKHTLHKTJP-UHFFFAOYSA-N
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Description

3-AMINO-6-BENZYL-N-(5-CHLORO-2-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-b]naphthyridine core, substituted with amino, benzyl, chloro, and methoxy groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 3-AMINO-6-BENZYL-N-(5-CHLORO-2-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thieno[2,3-b]naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: This step may involve nitration followed by reduction to convert a nitro group to an amino group.

    Substitution reactions: The benzyl, chloro, and methoxy groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation and halogenation.

    Final coupling: The carboxamide group is typically introduced in the final step through amide bond formation reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-AMINO-6-BENZYL-N-(5-CHLORO-2-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups using appropriate reagents and conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

3-AMINO-6-BENZYL-N-(5-CHLORO-2-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-AMINO-6-BENZYL-N-(5-CHLORO-2-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 3-AMINO-6-BENZYL-N-(5-CHLORO-2-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE include other thieno[2,3-b]naphthyridine derivatives with different substituents These compounds may share similar chemical reactivity and biological activity but differ in their specific interactions and applications

Properties

Molecular Formula

C25H23ClN4O2S

Molecular Weight

479.0 g/mol

IUPAC Name

3-amino-6-benzyl-N-(5-chloro-2-methoxyphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C25H23ClN4O2S/c1-32-21-8-7-17(26)12-20(21)28-24(31)23-22(27)18-11-16-14-30(13-15-5-3-2-4-6-15)10-9-19(16)29-25(18)33-23/h2-8,11-12H,9-10,13-14,27H2,1H3,(H,28,31)

InChI Key

KPZXKKHTLHKTJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)CC5=CC=CC=C5)N

Origin of Product

United States

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